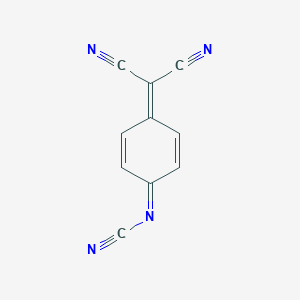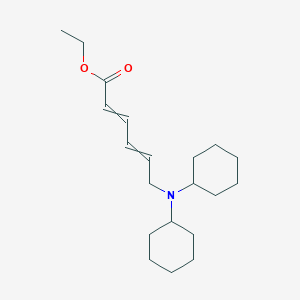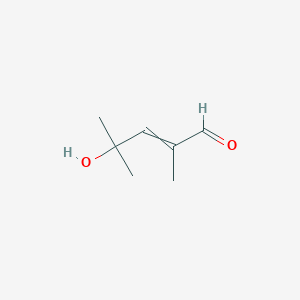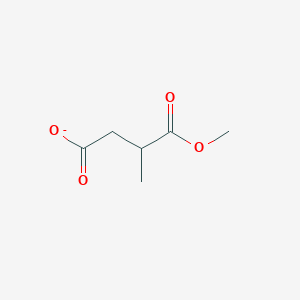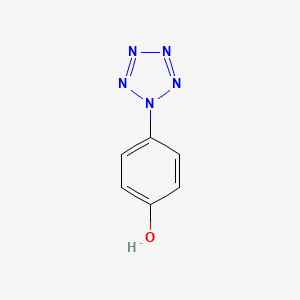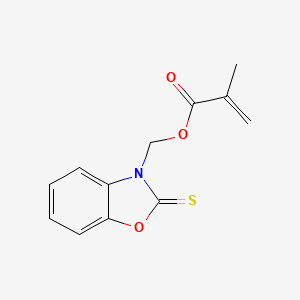
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfanylidene group and a methylprop-2-enoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which facilitates the formation of the benzoxazole ring . The reaction conditions are mild and can tolerate various substituents such as methyl, chloro, bromo, nitro, and methoxy groups on the 2-aminophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for synthesizing benzoxazoles .
化学反应分析
Types of Reactions
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and the methylprop-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.
科学研究应用
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoxazole ring can interact with aromatic residues in proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog without the sulfanylidene and methylprop-2-enoate groups.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
118590-09-3 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC 名称 |
(2-sulfanylidene-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H11NO3S/c1-8(2)11(14)15-7-13-9-5-3-4-6-10(9)16-12(13)17/h3-6H,1,7H2,2H3 |
InChI 键 |
UZZISSKLJABBDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)

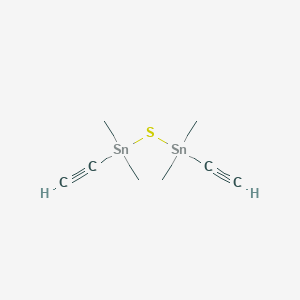
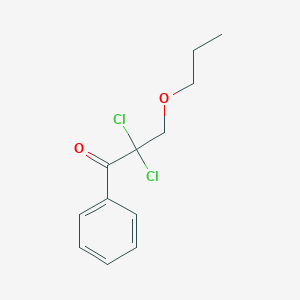


![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
